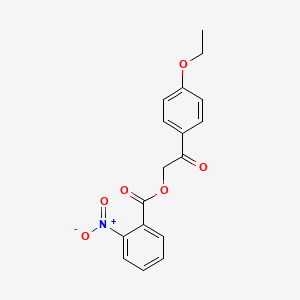![molecular formula C19H19NO B5791749 N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline](/img/structure/B5791749.png)
N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline, also known as MNMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNMA is a derivative of naphthalene, a common aromatic hydrocarbon, and has been synthesized using various methods.
作用機序
The mechanism of action of N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline is not fully understood, but it is believed to involve interactions with the electron transport layer in OFETs and the donor-acceptor interface in OPVs. N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline has been shown to have a high electron affinity, which makes it a good candidate for use as a donor material in OPVs.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline. However, it has been shown to be non-toxic in vitro and in vivo studies, making it a safe material for use in scientific research.
実験室実験の利点と制限
One advantage of N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline is its high electron mobility, which makes it a good candidate for use in OFETs and OPVs. Additionally, it is relatively easy to synthesize and has been shown to be non-toxic. However, one limitation of N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline is its limited solubility in common solvents, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline. One area of interest is its potential use in organic light-emitting diodes (OLEDs). N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline has been shown to have a high photoluminescence quantum yield, making it a good candidate for use as an emitter material in OLEDs. Additionally, research on the synthesis of N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline derivatives with improved solubility and electron mobility is ongoing. Finally, more research is needed on the biochemical and physiological effects of N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline to fully understand its potential applications in scientific research.
合成法
N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline can be synthesized using various methods, including the reaction of 4-methylaniline with 4-methoxy-1-naphthaldehyde in the presence of a catalyst. The reaction produces N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline as a yellow solid with a melting point of 130-132°C. Other methods of synthesis include the reaction of 4-methylaniline with 4-methoxy-1-naphthylmethyl chloride or 4-methoxy-1-naphthylmethyl bromide in the presence of a base.
科学的研究の応用
N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline has been studied for its potential applications in scientific research, particularly in the field of organic electronics. It has been shown to have a high electron mobility and can be used as a material for organic field-effect transistors (OFETs). N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline has also been studied for its potential use in organic photovoltaics (OPVs) as a donor material.
特性
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-7-10-16(11-8-14)20-13-15-9-12-19(21-2)18-6-4-3-5-17(15)18/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGJCTMULDNOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5791673.png)
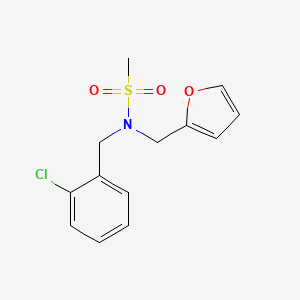
![4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5791685.png)
![N-isopropyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5791687.png)
![N-isopropyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5791692.png)
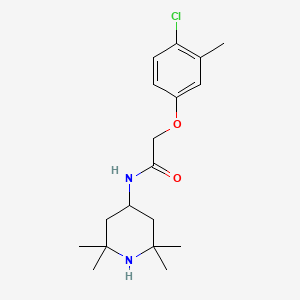
![4-chloro-2-nitro-6-[(phenylimino)methyl]phenol](/img/structure/B5791703.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5791715.png)
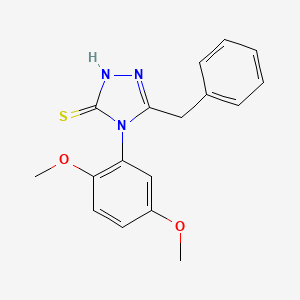
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5791758.png)
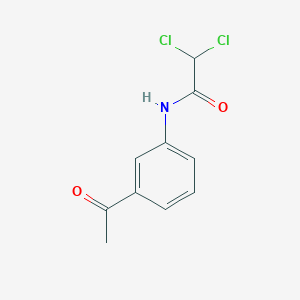
![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)
